molecular formula C16H15ClINO2 B5189238 N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide

N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B5189238
M. Wt: 415.65 g/mol
InChI Key: WERGUCWVVXTMAM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: is an organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Halogenation: Introduction of chlorine and iodine atoms to the phenyl ring.

    Etherification: Formation of the propan-2-yloxy group.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The phenyl rings may participate in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(propan-2-yloxy)benzamide
  • N-(4-iodophenyl)-4-(propan-2-yloxy)benzamide
  • N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

Uniqueness

N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: is unique due to the specific combination of chlorine and iodine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)9-14(15)17/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERGUCWVVXTMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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